2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol

Catalog No.
S12370756
CAS No.
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol

Product Name

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol

IUPAC Name

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10,12H,11H2,1H3

InChI Key

HNUCXHSVJNKPDT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C2=CC=CC=C12)O)N

2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol is a chiral organic compound characterized by its indane structure, featuring an amino group and a hydroxyl group. The presence of these functional groups makes it a versatile molecule with potential applications in various fields of chemistry and biology. The compound's molecular formula is C10H13NC_{10}H_{13}N and its molecular weight is approximately 163.22 g/mol. Its unique stereochemistry contributes to its distinct reactivity and interaction profiles, making it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to remove the hydroxyl group, often using catalytic hydrogenation techniques.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives using reagents such as alkyl halides or acyl chlorides in the presence of a base.

These reactions highlight the compound's versatility in organic synthesis.

2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol exhibits significant biological activities due to its structural features. It has been studied for its potential effects on various biological pathways, including:

  • Enzyme Inhibition: The compound can inhibit specific enzymes, potentially leading to therapeutic applications.
  • Receptor Binding: Its ability to form hydrogen bonds with active sites allows it to interact with various receptors, influencing physiological responses .

Research indicates that compounds with similar indole or indane structures often exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

The synthesis of 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods:

  • Catalytic Hydrogenation: This method involves the reduction of 2-aminoindanone using chiral catalysts to ensure the desired stereochemistry.
  • Amination of Alcohols: Another approach includes the amination of corresponding alcohols or ketones.
  • Asymmetric Reduction: Asymmetric reduction of 2-nitroindanone followed by reductive amination is also employed to produce this compound with high enantiomeric purity.

These synthetic routes are crucial for producing the compound in both laboratory and industrial settings.

Due to its unique properties and biological activities, 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol finds applications in various fields:

  • Pharmaceuticals: Its potential as a therapeutic agent makes it a candidate for drug development.
  • Organic Synthesis: The compound serves as a chiral building block in synthesizing complex organic molecules.
  • Material Science: Research into its properties may lead to novel applications in materials science .

Interaction studies involving 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol focus on its binding affinity to biological targets. These studies are essential for understanding how the compound may be utilized therapeutically. For example:

  • Enzyme Interactions: Investigating how the compound inhibits specific enzymes can provide insights into its mechanism of action.
  • Receptor Binding Studies: Understanding how it interacts with receptors can help identify potential therapeutic pathways .

Such studies are critical for establishing the compound's efficacy and safety profile.

Several compounds share structural similarities with 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-AminoindaneLacks hydroxyl group; less versatileSimpler structure limits reactivity
2-AminoindanoneContains a carbonyl group instead of a hydroxyl groupDifferent reactivity profile due to carbonyl
2-Amino-1-indanolSimilar structure but different stereochemistryAffects biological activity differently
(1R,2S)-2-Amino-3,3-dimethyl-indanContains additional methyl groupsMay exhibit different biological activities

Uniqueness

The uniqueness of 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol lies in its specific stereochemistry and functional groups. These characteristics provide distinct reactivity and interaction profiles compared to its analogs, making it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation represents one of the most direct and scalable routes to enantiomerically enriched 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol. Manganese complexes with facially coordinating P,N,N ligands have demonstrated exceptional enantioselectivity (up to 98:2 enantiomeric ratio) in the hydrogenation of imines derived from indanone precursors. These imines are generated in situ from ketones and amines, eliminating the need for isolating unstable intermediates. For example, hydrogenation of 3-keto-indane derivatives under 50 bar H~2~ at 60°C with a Mn catalyst achieves >99% conversion and 73–89% isolated yields.

Rhodium-based systems, such as Rh-(Me-Duphos) and Rh-Tangphos, have also been explored for analogous substrates, offering complementary selectivity profiles. In the hydrogenation of α-aminomethylacrylates, Rh-Tangphos achieves enantioselectivities >96% ee, albeit with longer reaction times compared to Mn catalysts. Computational studies rationalize the stereochemical outcomes, attributing selectivity to steric interactions between the catalyst’s chiral pocket and the substrate’s methyl group.

Catalyst SystemSubstrateee (%)Yield (%)Reference
Mn-P,N,NIndanone imine9889
Rh-Tangphosα-Aminomethylacrylate9695
Ru-BINAPE-2a<5030

Transition-metal catalysis remains limited by the need for high-pressure H~2~ and sensitive ligand architectures. Recent efforts focus on earth-abundant metal catalysts to improve sustainability.

Chiral Auxiliary-Mediated Enantioselective Syntheses

Chiral auxiliaries derived from cis-1-aminoindan-2-ol have proven effective for stereocontrol in the synthesis of 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol analogs. The rigid indane skeleton of the auxiliary restricts conformational flexibility, enabling high diastereoselectivity in alkylation and cyclization reactions. For instance, N-hydrocinnamoyl aminoindanol acetonide undergoes methyl iodide alkylation with a 97:3 diastereomeric ratio, setting two stereocenters in HIV protease inhibitors.

Bis(oxazoline) ligands derived from aminoindanol facilitate asymmetric Diels-Alder and hetero-Diels-Alder reactions, achieving enantioselectivities >90% ee. These auxiliaries are particularly valuable for constructing quaternary stereocenters adjacent to the amino-alcohol moiety. A notable example involves the use of sulfonamide-based auxiliaries for titanium-enolate mediated aldol reactions, yielding β-hydroxy-α-amino esters with >95% de.

“The conformational rigidity of aminoindanol auxiliaries surpasses that of phenylglycinol, providing superior transition-state control.”

Despite their utility, auxiliary-based methods often require stoichiometric amounts of chiral material and multi-step deprotection sequences, limiting industrial applicability.

Biocatalytic Reduction Strategies Using Engineered Enzymes

Biocatalytic resolutions using engineered enzymes offer a sustainable alternative for accessing enantiopure 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic cis- and trans-3-aminoindan-1-ol via acetylation, achieving >99% ee for both enantiomers. The enzyme’s broad substrate tolerance accommodates sterically hindered indane derivatives, with reaction rates optimized using isopropyl acetate as the acyl donor.

Immobilized CAL-B on epoxy-functionalized resins enhances operational stability, enabling reuse for ≥10 cycles without significant loss of activity. Coupling biocatalytic resolution with Mitsunobu inversion allows the preparation of orthogonally protected indane-1,3-diamines, demonstrating the method’s versatility.

EnzymeSubstrateee (%)Conversion (%)
CAL-Bcis-3-Aminoindanol9950
CAL-Btrans-3-Aminoindanol9950

While biocatalysis avoids toxic metals and high-pressure conditions, substrate scope remains narrower compared to transition-metal catalysis. Protein engineering efforts aim to expand applicability to bulkier indane derivatives.

Resolution Techniques for Racemic Mixtures

Classical resolution of racemic 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol relies on diastereomeric salt formation with chiral acids such as dibenzoyl-L-tartaric acid. However, enzymatic resolutions using CAL-B offer higher efficiency, as demonstrated in the separation of cis- and trans-3-aminoindanol isomers. Crystallization-induced dynamic resolution (CIDR) further enhances enantiopurity by coupling reversible racemization with selective crystallization, though this remains underexplored for indane amino-alcohols.

Chromatographic methods, including chiral HPLC with cellulose-based stationary phases, resolve enantiomers with >99% purity but are impractical for large-scale synthesis. Emerging membrane-based separation technologies show promise for continuous resolution but require validation for amino-indane derivatives.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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